N-(2-carbamoylbenzofuran-3-yl)-4-oxo-4H-chromene-3-carboxamide
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Overview
Description
N-(2-carbamoylbenzofuran-3-yl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound with a unique structure that combines benzofuran and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylbenzofuran-3-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran and chromene intermediates, which are then coupled through amide bond formation. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like cyclization, amidation, and oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylbenzofuran-3-yl)-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate the function of biological targets.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: In materials science, the compound might be used to develop new polymers or coatings with desirable properties.
Mechanism of Action
The mechanism by which N-(2-carbamoylbenzofuran-3-yl)-4-oxo-4H-chromene-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-carbamoylbenzofuran-3-yl)-4-oxo-4H-chromene-3-carboxamide include other benzofuran and chromene derivatives, such as:
- N-(2-carbamoyl-1-benzofuran-3-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- N-(2-carbamoyl-1-benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-4-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5/c20-18(23)17-15(10-5-1-4-8-14(10)26-17)21-19(24)12-9-25-13-7-3-2-6-11(13)16(12)22/h1-9H,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIMGOMBHFRVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=COC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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